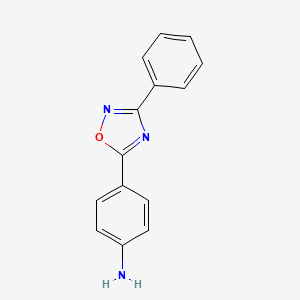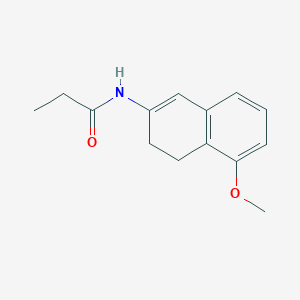
N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide” is a chemical compound with the CAS Number: 1321942-91-9 . It has a molecular weight of 231.29 and its IUPAC name is N-(5-methoxy-3,4-dihydronaphthalen-2-yl)propionamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17NO2/c1-3-14(16)15-11-7-8-12-10(9-11)5-4-6-13(12)17-2/h4-6,9H,3,7-8H2,1-2H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用
Heterocyclic Naphthalimides in Medicinal Chemistry
Naphthalimide compounds, including those related to N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide, are pivotal in medicinal chemistry due to their broad biological activities. These nitrogen-containing aromatic heterocycles exhibit remarkable interaction capabilities with various biological targets such as DNA, enzymes, and receptors. Their applications span across anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. Additionally, they serve as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their diverse potential in medicinal applications and biological studies. The ongoing research into naphthalimide derivatives underscores their importance in developing new therapeutic agents and diagnostic tools (Gong et al., 2016).
Naphthalene Derivatives in Genotoxicity Studies
Research into the genotoxic potential of naphthalene derivatives, including 1,4-Naphthoquinone, a compound structurally related to N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide, has provided significant insights. These studies reveal that while such compounds do not induce gene mutations, they exhibit clastogenic effects in vitro. This dichotomy between in vitro clastogenicity and in vivo non-genotoxicity suggests a complex mechanism of action, likely mediated through reactive oxygen species. The understanding of naphthalene derivatives' genotoxic potential is crucial for assessing their safety and therapeutic applications (Fowler et al., 2018).
Applications in Corrosion Inhibition
The structural characteristics of naphthalene derivatives, including their extensive conjugated π-electron systems, make them effective corrosion inhibitors. This property is particularly valuable in industrial applications where metal preservation is crucial. Studies have shown that naphthalene and its derivatives can form strong chelating complexes with metal atoms, protecting against corrosion. Such applications demonstrate the versatility of naphthalene derivatives beyond their biological effects, extending into areas of industrial significance (Verma et al., 2021).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
特性
IUPAC Name |
N-(5-methoxy-3,4-dihydronaphthalen-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-14(16)15-11-7-8-12-10(9-11)5-4-6-13(12)17-2/h4-6,9H,3,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVRHCSRUYRDAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(CC1)C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-methylphenyl)tetrazol-2-yl]-N-phenylacetamide](/img/structure/B2586497.png)
![N-(2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2586499.png)
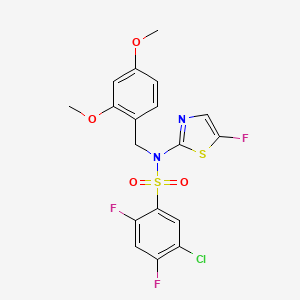
![1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2586504.png)
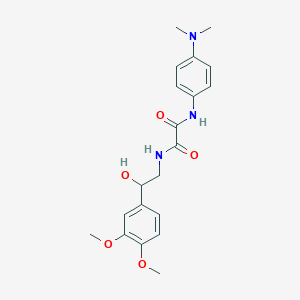
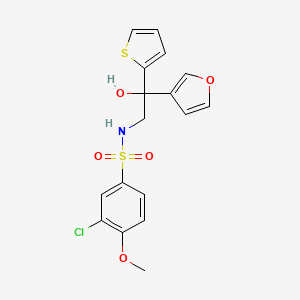
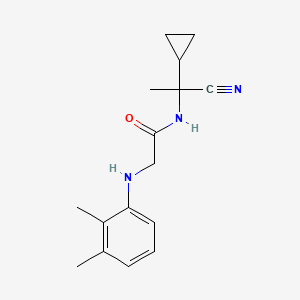
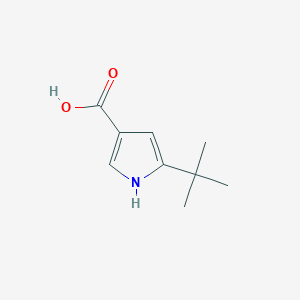
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2586513.png)
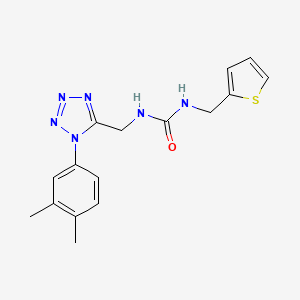
![4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid](/img/structure/B2586515.png)
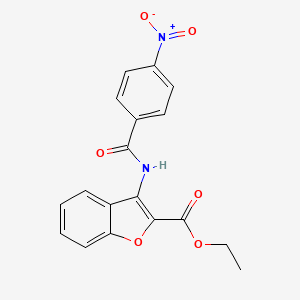
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2586517.png)
